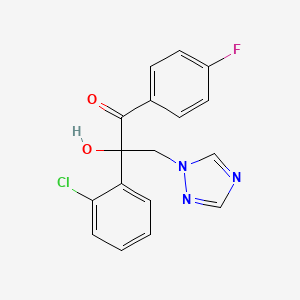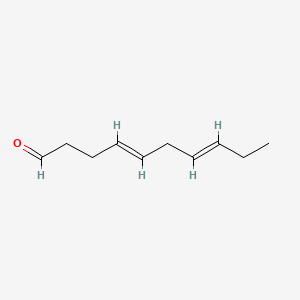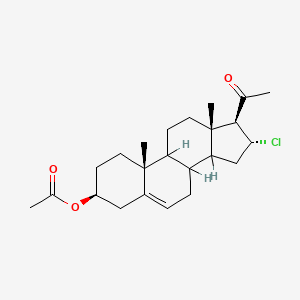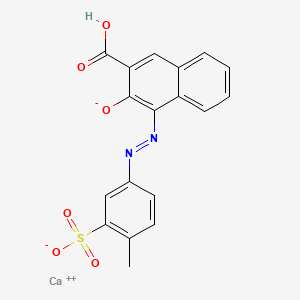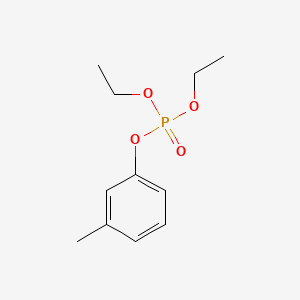
Undecanoic acid, monoamide with piperazine-1-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide undécanoïque, monoamide avec pipérazine-1-éthylamine est un composé de formule moléculaire C17H35N3O et d'une masse moléculaire de 297,4793 . Ce composé est connu pour ses diverses applications dans divers domaines tels que l'alimentation, la cosmétique, la médecine, la biologie et l'industrie .
Méthodes De Préparation
La synthèse de l'acide undécanoïque, monoamide avec pipérazine-1-éthylamine implique un processus habile qui garantit un rendement élevé . La voie de synthèse implique généralement la réaction de l'acide undécanoïque avec la pipérazine-1-éthylamine dans des conditions contrôlées. Les conditions de réaction, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir le produit souhaité avec une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
L'acide undécanoïque, monoamide avec pipérazine-1-éthylamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des amines primaires.
Applications de la recherche scientifique
L'acide undécanoïque, monoamide avec pipérazine-1-éthylamine a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. En biologie, il a été étudié pour ses propriétés antifongiques potentielles . En médecine, il est exploré pour son potentiel thérapeutique dans le traitement des infections fongiques . De plus, il trouve des applications dans l'industrie cosmétique en raison de ses avantages potentiels pour la santé de la peau .
Mécanisme d'action
Le mécanisme d'action de l'acide undécanoïque, monoamide avec pipérazine-1-éthylamine implique la modulation des voies métaboliques. Il affecte l'expression des gènes essentiels à la virulence fongique, exerçant ainsi ses effets antifongiques . Le composé interagit avec des cibles moléculaires dans les processus d'assemblage de la paroi cellulaire et de la membrane, le métabolisme lipidique et la pathogenèse .
Applications De Recherche Scientifique
Undecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antifungal properties . In medicine, it is explored for its therapeutic potential in treating fungal infections . Additionally, it finds applications in the cosmetics industry due to its potential benefits for skin health .
Mécanisme D'action
The mechanism of action of undecanoic acid, monoamide with piperazine-1-ethylamine involves modulation of metabolic pathways. It affects the expression of genes critical for fungal virulence, thereby exerting its antifungal effects . The compound interacts with molecular targets in the cell wall and membrane assembly processes, lipid metabolism, and pathogenesis .
Comparaison Avec Des Composés Similaires
L'acide undécanoïque, monoamide avec pipérazine-1-éthylamine peut être comparé à d'autres composés similaires tels que l'acide undécanoïque et les dérivés de la pipérazine. Alors que l'acide undécanoïque est connu pour ses propriétés antifongiques , l'ajout de pipérazine-1-éthylamine améliore son activité biologique et élargit son éventail d'applications. La structure unique de ce composé lui permet d'interagir avec de multiples cibles moléculaires, ce qui le rend plus polyvalent par rapport à ses composants individuels.
Propriétés
Numéro CAS |
93920-30-0 |
|---|---|
Formule moléculaire |
C17H35N3O |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
N-(2-piperazin-1-ylethyl)undecanamide |
InChI |
InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h18H,2-16H2,1H3,(H,19,21) |
Clé InChI |
CNYLQKGMLFZWGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


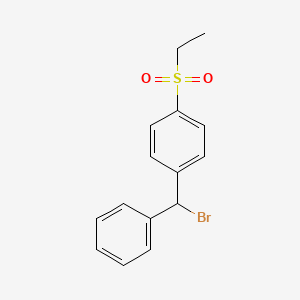

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
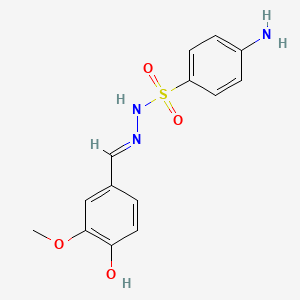
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)

